molecular formula C14H15ClN2O2 B11950740 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea CAS No. 26106-56-9

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea

Katalognummer: B11950740
CAS-Nummer: 26106-56-9
Molekulargewicht: 278.73 g/mol
InChI-Schlüssel: KVWMJDDPTGZZDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorinated aromatic ring, a furfuryl group, and a methyl group attached to the urea moiety

Vorbereitungsmethoden

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with furfurylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)urea: This compound lacks the furfuryl and methyl groups, making it less complex and potentially less active in certain applications.

    1-(3-Chloro-4-methylphenyl)-3-methylurea: This compound lacks the furfuryl group, which may affect its chemical reactivity and biological activity.

    1-(3-Chloro-4-methylphenyl)-3-furfurylurea: This compound lacks the methyl group, which may influence its overall properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

26106-56-9

Molekularformel

C14H15ClN2O2

Molekulargewicht

278.73 g/mol

IUPAC-Name

3-(3-chloro-4-methylphenyl)-1-(furan-2-ylmethyl)-1-methylurea

InChI

InChI=1S/C14H15ClN2O2/c1-10-5-6-11(8-13(10)15)16-14(18)17(2)9-12-4-3-7-19-12/h3-8H,9H2,1-2H3,(H,16,18)

InChI-Schlüssel

KVWMJDDPTGZZDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)CC2=CC=CO2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.